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Compound of Interest

Compound Name:
5-Bromo-2-

(trifluoromethoxy)phenol

Cat. No.: B1441415 Get Quote

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol: Synthesis,

Characterization, and Applications in Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-

containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-

OCF₃) group, in particular, has garnered significant attention for its ability to profoundly

modulate the physicochemical properties of bioactive molecules. It serves as a lipophilic

hydrogen bond acceptor and can enhance metabolic stability, improve cell membrane

permeability, and increase binding affinity.[1][2]

This guide provides a comprehensive technical overview of 5-Bromo-2-
(trifluoromethoxy)phenol (CAS: 1048963-39-8), a versatile chemical building block that

synergistically combines the benefits of the trifluoromethoxy group with the synthetic versatility

of an aromatic bromide.[3] The phenolic hydroxyl group and the bromine atom offer orthogonal

synthetic handles for molecular elaboration, making this reagent exceptionally valuable for

constructing complex molecular architectures. We will delve into its physicochemical properties,

provide a detailed synthesis and characterization workflow, explore its chemical reactivity, and

discuss its applications for professionals in pharmaceutical and agrochemical research.
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5-Bromo-2-(trifluoromethoxy)phenol is a halogenated phenol derivative whose structure is

primed for synthetic manipulation. The key properties are summarized below.

Chemical structure of 5-Bromo-2-(trifluoromethoxy)phenol

Table 1: Core Properties of 5-Bromo-2-(trifluoromethoxy)phenol

Property Value Reference(s)

CAS Number 1048963-39-8 [3][4][5]

Molecular Formula C₇H₄BrF₃O₂ [3][4][6]

Molecular Weight 257.01 g/mol [3][4][6]

Appearance Varies; typically a solid or liquid [7]

Boiling Point 215.3 ± 35.0 °C (Predicted)

Storage
Store at room temperature or

2-8°C, dry
[3][5]

Synthesis and Purification Protocol
The synthesis of 5-Bromo-2-(trifluoromethoxy)phenol is most effectively achieved via

electrophilic aromatic substitution on the precursor, 2-(trifluoromethoxy)phenol. The

regiochemical outcome is dictated by the directing effects of the substituents. The hydroxyl (-

OH) group is a powerful ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is

deactivating and meta-directing. The directing influence of the hydroxyl group dominates,

leading to bromination primarily at the positions ortho and para to it. Since the C-6 position

(ortho) is sterically hindered by the adjacent -OCF₃ group, bromination occurs preferentially at

the C-4 and C-5 positions. The desired 5-bromo isomer is a major product of this reaction.

Experimental Protocol: Bromination of 2-
(trifluoromethoxy)phenol
This protocol is based on established methods for the selective bromination of substituted

phenols.[8][9]
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Objective: To synthesize 5-Bromo-2-(trifluoromethoxy)phenol with high purity.

Materials:

2-(trifluoromethoxy)phenol (1.0 eq)

N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate and Hexanes (for chromatography)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-

(trifluoromethoxy)phenol (1.0 eq) in acetonitrile (approx. 0.2 M concentration). Cool the flask

to 0 °C using an ice-water bath.

Scientist's Insight: Acetonitrile is an excellent solvent choice as it is polar enough to

dissolve the starting material and NBS, while being relatively inert to the reaction

conditions. Cooling to 0 °C helps to control the reaction rate and minimize the formation of

undesired di-brominated byproducts.

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred

solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

Scientist's Insight: NBS is a mild and selective source of electrophilic bromine (Br⁺),

making it preferable to liquid bromine (Br₂) for controlled monobromination of activated

rings, reducing handling hazards.[8]
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 2-4 hours).

Workup: a. Quench the reaction by adding saturated aqueous sodium thiosulfate to consume

any remaining electrophilic bromine. b. Transfer the mixture to a separatory funnel and dilute

with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃,

water, and finally brine.

Scientist's Insight: The bicarbonate wash removes the acidic succinimide byproduct. The

brine wash helps to break any emulsions and remove residual water from the organic

phase.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions

containing the desired product (identified by TLC) and evaporate the solvent to yield pure 5-
Bromo-2-(trifluoromethoxy)phenol.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis and purification of 5-Bromo-2-(trifluoromethoxy)phenol.
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Spectroscopic Characterization (Predicted)
Confirming the structure and purity of the synthesized compound is a critical, self-validating

step. While a public experimental spectrum is not readily available, the expected NMR and IR

data can be reliably predicted based on established principles.

Table 2: Predicted Spectroscopic Data for 5-Bromo-2-(trifluoromethoxy)phenol

Technique Expected Observations

¹H NMR

δ 7.2-7.5 ppm (m, 2H): Aromatic protons. The

proton at C-6 will likely be a doublet, coupled to

the proton at C-4. The proton at C-4 will be a

doublet of doublets, coupled to protons at C-6

and C-3. δ 6.9-7.1 ppm (d, 1H): Aromatic proton

at C-3, likely showing coupling to the proton at

C-4. δ 5.5-6.5 ppm (br s, 1H): Phenolic -OH

proton, chemical shift is concentration and

solvent dependent.

¹³C NMR

δ 145-155 ppm: Aromatic C-O and C-OCF₃. δ

110-135 ppm: Aromatic C-H and C-Br signals. δ

120.5 ppm (q, J ≈ 257 Hz): Quartet for the -

OCF₃ carbon due to strong coupling with the

three fluorine atoms.

¹⁹F NMR

δ -58 to -60 ppm (s, 3F): A sharp singlet is

expected for the three equivalent fluorine atoms

of the -OCF₃ group.[10]

IR (Infrared)

~3300-3500 cm⁻¹ (broad): O-H stretch from the

phenol. ~1250-1280 cm⁻¹ (strong): Asymmetric

C-O-C stretch. ~1050-1150 cm⁻¹ (very strong):

C-F stretching vibrations.

Mass Spec (MS)

m/z ≈ 256, 258: Molecular ion peaks showing

the characteristic isotopic pattern for a molecule

containing one bromine atom (¹:¹ ratio for ⁷⁹Br

and ⁸¹Br).
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Chemical Reactivity and Synthetic Utility
5-Bromo-2-(trifluoromethoxy)phenol is a bifunctional building block, offering two primary

sites for chemical modification: the C-Br bond and the phenolic -OH group. This dual reactivity

allows for sequential and directed synthesis of complex derivatives.

Reactions at the C-Br Bond (Cross-Coupling): The bromine atom serves as an excellent

handle for transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of

modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[3]

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Heck Coupling: Reaction with alkenes.

Reactions at the Phenolic -OH Group: The acidic proton of the hydroxyl group can be easily

deprotonated to form a phenoxide, which is a potent nucleophile.

Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions)

to form esters.

O-Arylation: Reaction with aryl halides, often under copper or palladium catalysis.

Reactivity Hub Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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